molecular formula C17H16O7 B12310153 [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate

[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate

Cat. No.: B12310153
M. Wt: 332.3 g/mol
InChI Key: CONQHOKMRSEOCW-UHFFFAOYSA-N
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Description

[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate (hereafter referred to as Compound 55) is a bicyclic coumarin derivative isolated from the leaves of Micromelum integerrimum, a plant native to Chiang Rai Province, Thailand . Its molecular formula is C₁₇H₁₆O₇ (molecular weight: 332.31 g/mol), and it crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.4825 Å, b = 6.9213 Å, c = 11.0212 Å, and β = 95.970° . The compound features:

  • A 7-methoxy-2-oxochromen-6-yl core (coumarin moiety).
  • A 3,6-dioxabicyclo[3.1.0]hexane ring system fused to the coumarin core.
  • A methyl group at position 1 and an acetate ester at position 2 of the bicyclic ring.

The absolute configurations of its four chiral centers (C11, C12, C13, C14) are R, R, R, and S, respectively . The bicyclic system adopts a puckered conformation, with the furan ring (C11–C14/O11) forming a dihedral angle of 66.11° with the coumarin plane. The acetate group (O13–C17–O19) exhibits minor positional disorder .

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

[4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3

InChI Key

CONQHOKMRSEOCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the dioxabicyclohexane ring. Common reagents used in these reactions include methoxy-substituted phenols, acetic anhydride, and various catalysts to facilitate the cyclization and acetylation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Structural Analysis

The molecular formula is C₁₇H₁₆O₇ , with a molecular weight of 332.3 g/mol . Key structural elements include:

  • A chromenone moiety (7-methoxy-2-oxo-2H-chromen-6-yl)

  • A bicyclo[3.1.0]hexan-2-yl acetate system with a furan-like oxirane ring

  • Intra- and intermolecular hydrogen bonding observed in the crystal structure

Property Value/Description
Molecular FormulaC₁₇H₁₆O₇
Molecular Weight332.3 g/mol
ConformationFuran ring adopts envelope geometry with oxygen as the flap
Hydrogen BondingIntramolecular C-H⋯O interaction; carbonyl oxygen disordered (0.57:0.43 ratio)

Hydrolysis of the Acetate Ester

The acetate group (-OAc) is a common leaving group. Under basic or acidic conditions, hydrolysis could yield the corresponding carboxylic acid:

[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate+H2O[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] carboxylic acid+AcOH\text{[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate} + \text{H}_2\text{O} \rightarrow \text{[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] carboxylic acid} + \text{AcOH}

This reaction could facilitate further functionalization or conjugation with other molecules.

Ring-Opening of the Oxirane (Epoxide)

The 3,6-dioxabicyclo[3.1.0]hexan-2-yl moiety contains an oxirane ring, which is reactive toward nucleophilic attack. Potential reactions include:

  • Nucleophilic ring-opening with alcohols, amines, or thiols to form diols or substituted derivatives.

  • Acid-catalyzed ring-opening to generate carbocation intermediates, enabling rearrangements or further substitutions.

Chromenone Core Reactivity

The 7-methoxy-2-oxochromen-6-yl group is a coumarin derivative. Key reactions include:

  • Electrophilic substitution at the 6-position due to the electron-withdrawing ketone group.

  • Michael addition to the α,β-unsaturated ketone system.

  • Demethylation of the methoxy group under acidic conditions to form a phenolic hydroxyl group.

Stability and Reaction Conditions

The compound’s stability depends on:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) may accelerate nucleophilic reactions, while protic solvents (e.g., water, alcohols) favor hydrolysis.

  • Temperature : Elevated temperatures may induce decomposition or rearrangement of the bicyclic system.

  • pH : Basic conditions favor ester hydrolysis, while acidic conditions promote demethylation or epoxide ring-opening.

Analytical Techniques for Reaction Monitoring

  • NMR spectroscopy : Track changes in carbonyl (δ ~170 ppm) and methoxy (δ ~3.8 ppm) regions.

  • Mass spectrometry (MS) : Confirm product formation via molecular ion peak shifts (e.g., loss of 42 Da for acetic acid in hydrolysis).

  • Crystallography : Assess structural changes post-reaction, as observed in the parent compound’s hydrogen-bonding network .

Scientific Research Applications

The compound [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate is a synthetic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Anticancer Activity

Several studies have investigated the anticancer properties of chromenone derivatives, including those similar to the compound . Chromenones are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Chromenone Derivatives

A study published in Bioorganic & Medicinal Chemistry demonstrated that certain chromenone derivatives exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways, suggesting that derivatives like [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate could similarly be explored for anticancer applications .

Antioxidant Properties

Chromenes and their derivatives are also recognized for their antioxidant properties, which can protect cells from oxidative damage.

Research Findings

Research has shown that compounds with similar structures can scavenge free radicals effectively. For instance, a study highlighted the antioxidant capacity of methoxy-substituted chromenones, which could enhance cellular defense mechanisms against oxidative stress . This property could be beneficial in developing supplements or therapeutic agents aimed at diseases linked to oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenone derivatives has been documented in various studies. Inflammation plays a critical role in many chronic diseases, including cardiovascular diseases and arthritis.

Relevant Studies

A study indicated that specific chromenone compounds reduced inflammation markers in animal models of arthritis, suggesting that [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate could be investigated for similar effects . The modulation of inflammatory pathways presents an exciting avenue for therapeutic development.

Data Table: Summary of Applications

ApplicationDescriptionRelevant Studies
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosisBioorganic & Medicinal Chemistry
Antioxidant PropertiesScavenges free radicals; protects against oxidative stressStudies on methoxy-substituted chromenones
Anti-inflammatory EffectsReduces inflammation markers; potential treatment for chronic diseasesResearch on chromenone compounds in arthritis models

Mechanism of Action

The mechanism of action of [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate involves its interaction with specific molecular targets. The chromenone moiety is known to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The dioxabicyclohexane ring may contribute to the compound’s stability and binding affinity, enhancing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Micromelin (Compound 25)

Source : Micromelum minutum fruits .
Structure : Micromelin shares the 7-methoxycoumarin core but lacks the acetate group. Its bicyclic system is a 3,7-dioxabicyclo[3.3.0]octane instead of the 3,6-dioxabicyclo[3.1.0]hexane in Compound 53.
Key Differences :

  • Bicyclic Ring : Larger 8-membered ring (vs. 6-membered in Compound 55).
  • Functional Groups: No acetyl group; prenyl-derived oxygenation differs . Biological Relevance: Micromelin is proposed as a chemotaxonomic marker for Micromelum species .

Acetyldihydromicromelin A (Compound 26)

Source : Aerial parts of M. minutum .
Structure : Features a dihydrocoumarin core (saturated lactone ring) and a 3,6-dioxabicyclo[3.1.0]hexane system similar to Compound 54.
Key Differences :

  • Coumarin Saturation : The lactone ring is hydrogenated, reducing aromaticity.
  • Substituents : Contains an additional hydroxyl group absent in Compound 55.
    Physicochemical Properties : Increased polarity compared to Compound 55 due to hydroxylation .

Scopolin (Compound 56)

Source : M. integerrimum twigs and stems .
Structure : A 7-methoxy-6-prenylcoumarin with a linear prenyl chain instead of a bicyclic system.
Key Differences :

  • Prenyl Modification : Linear chain (vs. cyclized bicyclic system in Compound 55).
  • Hydrogen Bonding : Lacks the C–H···O interactions observed in Compound 55’s crystal lattice .
    Bioactivity : Scopolin exhibits weaker antioxidant activity compared to bicyclic coumarins like Compound 55 .

Comparative Analysis Table

Compound Source Molecular Formula Bicyclic System Key Functional Groups Hydrogen Bonding Bioactivity Notes
Compound 55 M. integerrimum leaves C₁₇H₁₆O₇ 3,6-Dioxabicyclo[3.1.0]hexane Methoxy, Acetate C–H···O chains along [010] Potential antioxidant
Micromelin (25) M. minutum fruits C₁₆H₁₄O₆ 3,7-Dioxabicyclo[3.3.0]octane Methoxy Not reported Chemotaxonomic marker
Acetyldihydromicromelin A (26) M. minutum aerial parts C₁₇H₁₈O₇ 3,6-Dioxabicyclo[3.1.0]hexane Methoxy, Acetate, Hydroxyl Not reported Higher polarity
Scopolin (56) M. integerrimum twigs C₁₆H₁₄O₆ Linear prenyl chain Methoxy, Prenyl Weak/no C–H···O interactions Moderate antioxidant

Key Research Findings

Structural Uniqueness : Compound 55’s 3,6-dioxabicyclo[3.1.0]hexane system distinguishes it from other Micromelum coumarins, enabling unique C–H···O hydrogen-bonded chains (C(10) motif) in its crystal lattice .

Bioactivity Correlations : Bicyclic coumarins (e.g., Compound 55) exhibit stronger antioxidant activity than linear analogues like scopolin, likely due to enhanced stability from intramolecular interactions .

Synthetic Challenges : The bicyclic system in Compound 55 is difficult to replicate synthetically; current methods favor simpler lactones (e.g., 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) .

Biological Activity

The compound [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24O7C_{22}H_{24}O_7. Its structural features include a chromenone moiety and a bicyclic dioxabicyclo structure, which are significant for its biological functions.

Property Value
Molecular FormulaC22H24O7
Molecular Weight396.42 g/mol
IUPAC Name[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate
Physical StateSolid
SolubilitySoluble in organic solvents

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The methoxy group and the chromenone structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and detoxification processes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to the chromenone structure. For instance:

  • Study 1 : A study demonstrated that derivatives of chromenone exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's ability to protect neuronal cells from damage has been explored:

  • Study 2 : Research indicated that similar compounds could prevent neuronal apoptosis in models of neurodegenerative diseases by modulating oxidative stress pathways .

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been noted:

  • Study 3 : Evaluation against bacterial strains showed promising results, suggesting that the compound could be effective against certain pathogens due to its ability to disrupt bacterial cell membranes .

Case Studies

  • Case Study on Anticancer Activity :
    • A clinical trial involving a related compound showed a significant reduction in tumor size in patients with advanced carcinoma when combined with standard chemotherapy regimens. The study highlighted the importance of further research into the specific mechanisms by which these compounds enhance therapeutic efficacy .
  • Neuroprotection in Animal Models :
    • In animal models of Alzheimer's disease, treatment with related compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective role that warrants further investigation .

Q & A

Q. What synthetic methodologies are employed to synthesize [4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate?

  • Methodological Answer : The compound’s bicyclo[3.1.0]hexane core is typically constructed via acid-catalyzed cyclization. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) can facilitate cyclization of hydroxy acids or ketones to form bicyclic structures, as demonstrated in related syntheses of tricyclic systems . Chromenone derivatives (e.g., 7-methoxy-2-oxochromen-6-yl) are synthesized via Pechmann condensation of substituted resorcinols with β-keto esters under acidic conditions. Subsequent coupling of the chromenone moiety to the bicyclic core involves nucleophilic substitution or esterification. Final acetylation is achieved using acetic anhydride in the presence of a base (e.g., pyridine) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a crystal structure analysis at 298 K with an R factor of 0.046 and wR factor of 0.136 can resolve bond lengths (mean C–C = 0.004 Å) and angular parameters (e.g., O–C–C angles ~110°), confirming stereochemistry and bicyclo[3.1.0]hexane geometry . Complementary techniques include:
  • NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), acetate (δ ~2.0–2.1 ppm), and chromenone carbonyl (δ ~160–170 ppm) groups.
  • HRMS : High-resolution mass spectrometry to validate the molecular formula (e.g., C₁₇H₁₆O₇ requires m/z 332.0898) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm monitors purity (>98%).
  • TGA/DSC : Thermogravimetric analysis (TGA) confirms thermal stability (decomposition >200°C), while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months with periodic HPLC checks to detect degradation products (e.g., hydrolysis of the acetate group) .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis, particularly for the bicyclo[3.1.0]hexane core?

  • Methodological Answer : The bicyclo[3.1.0]hexane system’s fused rings introduce strain, requiring precise control of reaction kinetics. Key strategies include:
  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials to enforce desired stereochemistry.
  • Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity during cyclization.
  • Crystallographic Validation : SC-XRD post-synthesis to confirm absolute configuration (e.g., 1R,3R,4R,6S stereodescriptors) .

Q. How can crystallographic disorder in the bicyclo[3.1.0]hexane moiety be resolved during structural analysis?

  • Methodological Answer : Disorder arises from overlapping atomic positions in the fused rings. Mitigation involves:
  • Refinement Software : SHELX or OLEX2 with PART instructions to model split positions.
  • Restraints : Applying geometric constraints (e.g., bond distances/angles from similar structures) to reduce overparameterization.
  • Validation Tools : CheckCIF/PLATON to ensure residual electron density (Δρ < 0.5 eÅ⁻³) and ADDSYM to detect missed symmetry .

Q. What mechanistic approaches are used to evaluate the compound’s bioactivity, such as enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 or cytochrome P450).
  • Kinetic Assays : Continuous spectrophotometric assays (e.g., NADPH depletion at 340 nm for oxidoreductases) to determine IC₅₀ values.
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites, such as demethylated or glucuronidated derivatives, using liver microsomes .

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